2,3-Difluoro-benzenebutanol

Catalog No.
S15732076
CAS No.
M.F
C10H12F2O
M. Wt
186.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-benzenebutanol

Product Name

2,3-Difluoro-benzenebutanol

IUPAC Name

4-(2,3-difluorophenyl)butan-1-ol

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

InChI

InChI=1S/C10H12F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6,13H,1-2,4,7H2

InChI Key

DLDWWTSHYRGAJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCCCO

2,3-Difluoro-benzenebutanol is a chemical compound characterized by the presence of a butanol group attached to a benzene ring that has two fluorine atoms substituted at the 2 and 3 positions. Its molecular formula is C10H12F2OC_{10}H_{12}F_2O, and it exhibits unique properties due to the presence of fluorine, which can influence its reactivity and biological activity.

The chemical behavior of 2,3-Difluoro-benzenebutanol can be understood through various reactions typical of alcohols and substituted benzenes. Key reactions include:

  • Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions can be optimized using modern techniques such as electrochemistry, which has been shown to enhance yields and selectivity in organic synthesis .

Synthesis of 2,3-Difluoro-benzenebutanol can be achieved through several methods:

  • Direct Fluorination: Starting from benzenebutanol, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or xenon difluoride.
  • Electrophilic Aromatic Substitution: This method involves the introduction of fluorine into the aromatic ring via electrophilic substitution reactions.
  • Reduction Reactions: The corresponding ketone or aldehyde can be reduced to yield the desired alcohol.

Recent advancements in electrochemical methods have shown promise in improving reaction efficiency and reducing environmental impact during synthesis .

2,3-Difluoro-benzenebutanol has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its unique properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals with enhanced efficacy.
  • Materials Science: Utilization in creating advanced materials with specific thermal and mechanical properties.

Interaction studies involving 2,3-Difluoro-benzenebutanol focus on its reactivity with biological systems and other chemicals:

  • Receptor Binding Studies: Understanding how this compound interacts with biological receptors could elucidate its pharmacological potential.
  • Chemical Stability Assessments: Evaluating how it reacts under various conditions (pH, temperature) informs its applicability in real-world scenarios.

Several compounds share structural similarities with 2,3-Difluoro-benzenebutanol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
BenzenebutanolNo fluorine substitutionsLower lipophilicity; different biological activity
2-Fluoro-benzenebutanolOne fluorine substitutionAltered reactivity; potential for different applications
3-Fluoro-benzenebutanolOne fluorine substitutionSimilar but distinct reactivity compared to 2-Fluoro variant

The presence of two fluorine atoms in 2,3-Difluoro-benzenebutanol enhances its reactivity and potential applications compared to its non-fluorinated analogs. This unique feature may lead to different interactions within biological systems and varied chemical behaviors.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

186.08562133 g/mol

Monoisotopic Mass

186.08562133 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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